4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
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Overview
Description
4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitrobenzylidene and imidazolinone groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of p-nitrobenzaldehyde with an appropriate amine and imidazolinone derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance the efficiency and scalability of the process. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the imidazolinone moiety can interact with various enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- p-Nitrobenzylidene-p-phenylamineaniline
- 2,4-Dinitrobenzylidene-p-phenylamineaniline
- p-Dinitrobenzylidene-p-diethylamineaniline
Uniqueness
4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to its combination of nitrobenzylidene and imidazolinone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
126245-03-2 |
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Molecular Formula |
C23H15N5O5 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-nitrophenyl)methylidene]-3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15N5O5/c29-23-21(14-16-6-10-19(11-7-16)27(30)31)25-22(18-4-2-1-3-5-18)26(23)24-15-17-8-12-20(13-9-17)28(32)33/h1-15H/b21-14-,24-15+ |
InChI Key |
ZXNBZIHIXANWLF-GYTCFKOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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